BB-22 3-hydroxyquinoline isomer
Description
Contextualization within Synthetic Ligand and Quinolone Derivative Research
BB-22 3-hydroxyquinoline (B51751) isomer is situated at the intersection of two significant areas of chemical research: synthetic ligands for cannabinoid receptors and quinoline (B57606)/quinolone derivatives.
Synthetic Ligand Research: The compound is classified as a synthetic cannabinoid. bertin-bioreagent.com This class of compounds is designed to interact with the body's cannabinoid receptors, similar to Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component in cannabis. frontiersin.org The development of synthetic cannabinoids began as a research endeavor to understand the endocannabinoid system, with early compounds like JWH-018 being created for scientific study. bertin-bioreagent.comfrontiersin.org BB-22 and its isomers are analogs of JWH-018. bertin-bioreagent.com They belong to a structural class where the naphthalene (B1677914) group found in JWH-018 is replaced by a quinoline derivative, a modification also seen in the related compound PB-22. caymanchem.combertin-bioreagent.com This structural evolution highlights the continuous effort by chemists to create new molecules with varied affinities for cannabinoid receptors. nih.gov
Quinolone Derivative Research: The quinoline and quinolone scaffold is a well-known privileged structure in medicinal chemistry, most famously utilized in the development of quinolone antibiotics. nih.govoup.com The history of quinolones began with the discovery of nalidixic acid in 1962, which was a byproduct of antimalarial drug synthesis. nih.govoup.comnih.gov Over several decades, research led to multiple generations of fluoroquinolones with broad-spectrum antibacterial activity. oup.comresearchgate.net The incorporation of the quinoline ring into synthetic cannabinoids like BB-22 demonstrates the adaptation of established chemical motifs for designing novel compounds targeting different biological systems.
Historical Trajectory of Academic Investigation
The academic investigation of BB-22 3-hydroxyquinoline isomer is a relatively recent development, directly linked to the emergence of its parent compound, BB-22 (QUCHIC), on the illicit drug market.
The timeline can be understood in phases:
Emergence of Precursors: The story begins with the synthesis of aminoalkylindoles like JWH-018 for academic research, which were later diverted for recreational use. bertin-bioreagent.comelsevierpure.com
Structural Diversification: In the early 2010s, a new wave of synthetic cannabinoids appeared, featuring a quinolinyl ester group instead of the traditional naphthoyl group. This included compounds like PB-22 and subsequently BB-22 (QUCHIC). bertin-bioreagent.comresearchgate.net
Identification in Forensic Casework: In 2013, a research paper identified QUCHIC (the 8-hydroxyquinoline (B1678124) isomer of BB-22) in illegal products, marking its formal entry into the forensic landscape. researchgate.net
Characterization of Isomers: The identification of a primary isomer like BB-22 necessitates the synthesis and characterization of its potential positional isomers, such as the 3-hydroxyquinoline variant. Forensic laboratories require authenticated reference standards of all possible isomers to definitively identify substances found in seized materials and avoid misidentification. nih.govoup.com Therefore, the "investigation" of the 3-hydroxyquinoline isomer has been primarily driven by the forensic need for analytical differentiation rather than pharmacological inquiry.
Significance in Contemporary Chemical and Biological Research Paradigms
The significance of this compound in current research is multifaceted, though it is centered on analytical and forensic sciences.
Forensic Reference Standard: Its primary role is as an analytical reference standard. caymanchem.comlabchem.com.my The availability of a pure, characterized standard is essential for forensic toxicologists and chemists to confirm the identity of unknown substances detected in evidence using techniques like mass spectrometry. nih.gov
Highlighting Isomeric Challenges: The existence of this compound underscores a major challenge in the regulation and detection of NPS. Positional isomers often have similar chemical properties, making them difficult to distinguish without specific reference materials. nih.gov However, they may possess vastly different biological activities and potencies. nih.gov
A Gap in Pharmacological Knowledge: The fact that the physiological and toxicological properties of this specific isomer are unknown represents a significant knowledge gap. caymanchem.comlabchem.com.mybertin-bioreagent.com This lack of data is typical for many NPS isomers, which are often synthesized for forensic purposes before any biological testing is conducted. It points to a need for further research to understand the structure-activity relationships (SARs) that govern how these molecules interact with cannabinoid receptors.
Below is a table comparing this compound with related synthetic cannabinoids.
| Feature | This compound | BB-22 (QUCHIC) | PB-22 | JWH-018 |
| Core Structure | Indole (B1671886) | Indole | Indole | Indole |
| Tail Group | Cyclohexylmethyl | Cyclohexylmethyl | Pentyl | Pentyl |
| Linker | Carboxylate Ester | Carboxylate Ester | Carboxylate Ester | Ketone |
| Head Group | 3-hydroxyquinoline | 8-hydroxyquinoline | 8-hydroxyquinoline | Naphthalene |
| Reference | caymanchem.comlabchem.com.my | bertin-bioreagent.comresearchgate.net | bertin-bioreagent.comcaymanchem.com | bertin-bioreagent.com |
Overview of Research Methodologies and Thematic Areas
The study of this compound falls under specific research themes and employs a range of advanced analytical methodologies.
Thematic Areas:
Forensic Chemistry: This is the dominant area of research, focusing on the identification and characterization of the compound in the context of illicit drug analysis. nih.gov
Analytical Chemistry: This involves the development and validation of methods for detecting and quantifying the isomer, often in complex matrices. tandfonline.com
Synthetic Organic Chemistry: The synthesis of the isomer is a crucial prerequisite for creating the analytical standards needed for forensic confirmation. nih.govnih.gov
Research Methodologies: The unambiguous identification of this compound and its differentiation from other isomers relies on sophisticated analytical techniques.
| Methodology | Application in Research | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A primary tool for separating the compound from a mixture and obtaining its mass spectrum, which acts as a chemical fingerprint. | nih.govmdpi.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Often used for its high sensitivity and applicability to a wide range of compounds, including those that are not volatile enough for GC-MS. High-resolution MS (HRMS) is particularly crucial for determining the elemental composition. | nih.govoup.comnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Considered the gold standard for structural elucidation, NMR provides detailed information about the precise arrangement of atoms in the molecule, which is essential for distinguishing between positional isomers. | researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Used for the purification of the synthesized standard and for analytical separation. | nih.gov |
The ongoing research into compounds like this compound is critical for keeping forensic science and public health agencies informed about the evolving landscape of synthetic drugs.
Properties
Molecular Formula |
C25H24N2O2 |
|---|---|
Molecular Weight |
384.5 |
InChI |
InChI=1S/C25H24N2O2/c28-25(29-20-14-19-10-4-6-12-23(19)26-15-20)22-17-27(16-18-8-2-1-3-9-18)24-13-7-5-11-21(22)24/h4-7,10-15,17-18H,1-3,8-9,16H2 |
InChI Key |
XQABEWMRECDOIW-UHFFFAOYSA-N |
SMILES |
O=C(OC1=CN=C(C=CC=C2)C2=C1)C3=CN(CC4CCCCC4)C5=C3C=CC=C5 |
Synonyms |
Quinolin-3-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization Strategies for Bb 22 3 Hydroxyquinoline Isomer
Established and Novel Synthetic Pathways
The construction of the BB-22 3-hydroxyquinoline (B51751) isomer involves the formation of two key heterocyclic structures, the quinoline (B57606) and indole (B1671886) rings, followed by their strategic linkage.
Methodologies for Quinoline Ring System Construction and Functionalization
The synthesis of the quinoline core is a well-established area of heterocyclic chemistry, with several named reactions providing access to this scaffold. Classic methods such as the Conrad-Limpach and Gould-Jacobs reactions are frequently employed for the synthesis of 4-hydroxyquinolines. nih.gov For instance, the Conrad-Limpach synthesis involves the condensation of an aniline (B41778) with a β-ketoester, followed by a high-temperature cyclization to yield the 4-hydroxyquinoline (B1666331) ring system. nih.gov
More contemporary approaches offer milder reaction conditions and greater functional group tolerance. Transition metal-catalyzed reactions, particularly those employing palladium, have emerged as powerful tools for quinoline synthesis. These methods often involve the coupling of anilines with various partners, including alkynes and aldehydes, to construct the quinoline ring. Additionally, multicomponent reactions, where three or more reactants combine in a single operation, provide an efficient and atom-economical route to highly substituted quinolines.
Functionalization of the pre-formed quinoline ring is crucial for introducing the desired hydroxyl group at the 3-position. Electrophilic aromatic substitution reactions on 3-hydroxyquinoline derivatives have been shown to proceed selectively at the C4 position, allowing for the introduction of various functional groups. researchgate.net
| Quinoline Synthesis Method | Description | Key Features |
| Conrad-Limpach Reaction | Condensation of anilines with β-ketoesters followed by thermal cyclization. nih.gov | Primarily yields 4-hydroxyquinolines; requires high temperatures. |
| Gould-Jacobs Reaction | Reaction of an aniline with an ethoxymethylenemalonate derivative followed by cyclization and hydrolysis/decarboxylation. | Versatile for accessing various substituted quinolines. |
| Palladium-Catalyzed Reactions | Coupling of anilines with alkynes, aldehydes, or other partners in the presence of a palladium catalyst. | Milder reaction conditions and broader functional group tolerance. |
| Multicomponent Reactions | One-pot synthesis involving three or more starting materials to construct the quinoline ring. | High atom economy and efficiency. |
Strategies for Indole and Hydroxyquinoline Moiety Coupling
The linkage of the indole and 3-hydroxyquinoline moieties in the BB-22 isomer is achieved through an ester bond. This necessitates the synthesis of an activated indole-3-carboxylic acid derivative and its subsequent reaction with 3-hydroxyquinoline. A common strategy involves the preparation of indole-3-carboxylic acid, which can be synthesized through various methods, including the reductive cyclization of a precursor derived from the reaction of a substituted aniline with ethyl cyanoacetate. beilstein-journals.org
Once the indole-3-carboxylic acid is obtained, it can be coupled with 3-hydroxyquinoline via standard esterification protocols. These methods typically involve the activation of the carboxylic acid, for example, by conversion to an acid chloride or through the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with the hydroxyl group of 3-hydroxyquinoline. The efficiency of this coupling is dependent on the reaction conditions and the specific coupling agents employed.
| Coupling Strategy | Description | Reagents |
| Acid Chloride Formation | Conversion of indole-3-carboxylic acid to the more reactive acid chloride. | Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) |
| Carbodiimide (B86325) Coupling | In situ activation of the carboxylic acid using a carbodiimide reagent. | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
Regiospecific Synthesis of Isomeric Forms
A critical aspect of synthesizing the BB-22 3-hydroxyquinoline isomer is controlling the position of the hydroxyl group on the quinoline ring. The synthesis of specific hydroxyquinoline isomers often relies on the choice of starting materials and the reaction pathway. For instance, the Pfitzinger reaction can be utilized to produce quinoline-4-carboxylic acids, which can then be decarboxylated to yield the corresponding quinolines. researchgate.net The strategic placement of substituents on the aniline and the other reactant can direct the cyclization to favor the formation of a precursor to the 3-hydroxyquinoline isomer.
Furthermore, electrophilic aromatic substitution reactions on the quinoline ring itself can be directed by existing substituents. The electronic properties of the quinoline ring system, with the nitrogen atom acting as a deactivating group, influence the position of incoming electrophiles. Careful selection of reaction conditions and directing groups is therefore essential to achieve the desired regiochemistry. The separation of regioisomers, if formed, can be challenging and often requires chromatographic techniques. ojp.gov
Development of Precursors and Reaction Optimization
The primary precursors for the synthesis of quinolinyl-indole synthetic cannabinoids are substituted indoles and quinolines. youtube.com For the indole moiety, indole-3-carboxaldehyde (B46971) is a common starting material, which can be oxidized to the corresponding carboxylic acid. researchgate.net The synthesis of indole-3-carboxaldehyde itself can be achieved through various formylation reactions of indole. researchgate.net For the quinoline part, substituted anilines are crucial starting materials for building the quinoline ring with the desired substitution pattern.
Optimization of the esterification reaction is critical for maximizing the yield of the final product. researchgate.net Factors such as the choice of solvent, temperature, catalyst, and the molar ratio of reactants can significantly influence the reaction outcome. nih.govtubitak.gov.tr Design of experiment (DoE) methodologies can be employed to systematically investigate the effect of these parameters and identify the optimal conditions for the coupling of the indole-3-carboxylic acid and 3-hydroxyquinoline. tubitak.gov.tr
| Precursor | Synthetic Utility | Common Starting Materials |
| Indole-3-carboxylic acid | Forms the indole portion and the carboxylic acid for ester linkage. | Indole, substituted anilines, ethyl cyanoacetate. beilstein-journals.org |
| 3-Hydroxyquinoline | Provides the hydroxyquinoline moiety for esterification. | Substituted anilines, β-ketoesters. nih.gov |
Targeted Derivatization for Research Probes and Structure-Activity Relationship (SAR) Studies
The synthesis of analogs and derivatives of the this compound is essential for developing research tools and for conducting structure-activity relationship (SAR) studies. These studies help to elucidate the structural requirements for biological activity.
Synthesis of Isotopic Analogs for Mechanistic Investigations
Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound and to investigate reaction mechanisms. researchgate.netnih.gov For the this compound, the synthesis of isotopically labeled analogs, typically with deuterium (B1214612) (²H) or carbon-13 (¹³C), can provide valuable insights.
Deuterium-labeled indole precursors, such as deuterated indole-3-carboxaldehydes, can be prepared using deuterated reagents. orgsyn.org For example, a catalytic Vilsmeier-Haack reaction employing DMF-d7 can introduce a deuterium atom at the formyl position. orgsyn.org Similarly, hydrogen-deuterium exchange reactions on the indole ring can be achieved using deuterated acids like D₂SO₄ in deuterated methanol. nih.gov These labeled precursors can then be carried through the synthetic sequence to produce the final isotopically labeled BB-22 analog. The analysis of the metabolic products of these labeled compounds by techniques such as mass spectrometry can reveal the sites of metabolic modification. This information is crucial for understanding the compound's biotransformation. researchgate.netchromatographyonline.com
| Isotopically Labeled Precursor | Labeling Method | Application |
| Deuterated Indole-3-carboxaldehyde | Catalytic Vilsmeier-Haack with DMF-d7. orgsyn.org | Mechanistic studies of formylation, metabolic fate studies. |
| Deuterated Indole Ring | Acid-catalyzed H-D exchange with D₂SO₄/CD₃OD. nih.gov | Elucidating metabolic pathways involving the indole core. |
Proposed Strategies for the Introduction of Reporter Tags for Ligand-Target Identification
The covalent attachment of reporter tags is a crucial technique for elucidating the molecular targets and biological pathways of novel compounds. For the this compound, several functional handles could potentially be exploited or introduced to append such tags. Common reporter tags include fluorophores, biotin (B1667282) moieties, and photoaffinity labels.
Hypothetical Functionalization Points:
The 3-Hydroxy Group: The phenolic hydroxyl group on the quinoline ring is a prime site for derivatization. It can be alkylated or acylated with linkers bearing a terminal reporter tag. For instance, reaction with a bifunctional linker containing an alkyl halide on one end and a protected azide (B81097) or alkyne on the other would pave the way for "click" chemistry-based conjugation with a fluorescent dye or biotin.
The Indole Nitrogen: The indole nitrogen of the core structure is another potential site for modification. While this position is typically substituted with a cyclohexylmethyl group in BB-22, analogs could be synthesized with alternative N-alkyl groups that incorporate a functional handle for tag attachment.
Aromatic C-H Functionalization: Direct C-H activation and functionalization of the quinoline or indole rings could provide a more direct route for installing a reporter tag, although this approach may suffer from regioselectivity issues.
Table 1: Potential Reporter Tags and Attachment Strategies for this compound
| Reporter Tag | Proposed Linker/Functional Group | Potential Attachment Site |
| Fluorescent Dye (e.g., Fluorescein, Rhodamine) | Alkyl azide/alkyne for "click" chemistry | 3-Hydroxy group (via ether linkage) |
| Biotin | Amide bond formation with a carboxylated linker | Introduction of an amino group on the quinoline ring |
| Photoaffinity Label (e.g., Benzophenone, Arylazide) | Acylation with a photoreactive carboxylic acid | 3-Hydroxy group (via ester linkage) |
Proposed Strategies for the Preparation of Analogs for Exploring Substituent Effects
The systematic synthesis of analogs with varied substituents is fundamental to understanding structure-activity relationships (SAR). For the this compound, modifications at several key positions could provide valuable insights into its biological activity.
Key Positions for Analog Synthesis:
Substituents on the Quinoline Ring: The introduction of various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the 3-hydroxyquinoline ring would allow for the exploration of electronic and steric effects on receptor binding and functional activity. Standard electrophilic aromatic substitution reactions could be employed, although the directing effects of the existing substituents would need to be carefully considered.
Modification of the Indole N-Alkyl Group: The cyclohexylmethyl group could be replaced with a variety of other alkyl or arylmethyl groups to probe the influence of this substituent on the compound's properties. For example, replacing it with smaller alkyl chains, branched alkyl groups, or aromatic moieties could significantly impact its interaction with biological targets.
Substitution on the Indole Ring: The indole scaffold itself offers multiple positions for substitution. Introducing electron-donating or electron-withdrawing groups at various positions could modulate the electronic properties of the indole ring system and influence its biological activity.
Table 2: Proposed Analogs of this compound for SAR Studies
| Modification Site | Proposed Substituent | Rationale |
| Quinoline Ring (e.g., C5, C6, C7, C8 positions) | -F, -Cl, -Br | Explore halogen bonding and electronic effects |
| -CH3, -OCH3 | Investigate steric and electronic donating effects | |
| -NO2 | Probe the effect of a strong electron-withdrawing group | |
| Indole N-Alkyl Group | -Pentyl, -Heptyl | Evaluate the impact of chain length |
| -Benzyl | Introduce aromatic interactions | |
| Indole Ring (e.g., C5, C6, C7 positions) | -F, -Cl | Modulate lipophilicity and electronic properties |
| -OCH3 | Introduce an electron-donating group |
Advanced Analytical Methodologies for Research Grade Characterization and Quantification
Chromatographic Separation Techniques for Purity Assessment and Isomer Differentiation
Chromatographic techniques are fundamental in separating the BB-22 3-hydroxyquinoline (B51751) isomer from its regioisomers and any impurities that may be present from the synthetic process. The structural similarity among synthetic cannabinoid isomers presents a significant analytical challenge, often resulting in co-elution with standard chromatographic methods. nih.govoup.com
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of synthetic cannabinoids. For complex mixtures of isomers that are difficult to separate, advanced methods such as two-dimensional liquid chromatography (2D-LC) have proven effective. nih.govresearchgate.net Research has demonstrated that a comprehensive online 2D-LC method can successfully resolve co-eluting isomeric and structurally related synthetic cannabinoids. nih.govoup.com
A typical 2D-LC setup might employ a Bonus-RP column in the first dimension with UV detection, coupled to a biphenyl (B1667301) column in the second dimension with mass spectrometry detection. nih.govresearchgate.net This multi-dimensional approach enhances peak capacity and resolution, enabling the separation of compounds that would otherwise overlap in a single-column separation. oup.com The choice of stationary phases, mobile phase composition, and gradient elution are critical parameters that are optimized to achieve baseline separation of the target isomer from other related substances. nih.govresearchgate.net While specific application notes for BB-22 3-hydroxyquinoline isomer are not detailed in the literature, the principles established for separating other potent synthetic cannabinoid isomers are directly applicable. waters.comrestek.com
Table 1: HPLC Parameters for Isomer Separation
| Parameter | Example Condition for Synthetic Cannabinoid Isomer Separation |
|---|---|
| Technique | Two-Dimensional Liquid Chromatography (2D-LC) nih.govresearchgate.net |
| 1st Dimension Column | Bonus-RP with UV detection nih.govresearchgate.net |
| 2nd Dimension Column | Biphenyl with MS detection nih.govresearchgate.net |
| Benefit | Successful resolution of co-eluting isomeric compounds nih.govoup.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Compound and Metabolite Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique in forensic toxicology for the analysis of synthetic cannabinoids. nih.gov While the electron ionization (EI) mass spectra of regioisomers can be very similar or even identical, making differentiation challenging, subtle differences in fragmentation patterns or retention times can be exploited. researchgate.netojp.gov For instance, studies on regioisomeric indole (B1671886) aldehydes, which are precursors to synthetic cannabinoids, showed that while their EI mass spectra were nearly identical, they could be separated by capillary gas chromatography. ojp.gov
For more definitive identification, GC coupled with tandem mass spectrometry (GC-MS/MS) can be employed. By selecting specific precursor ions and analyzing their product ions, it is possible to differentiate between isomers based on the relative intensities of these fragments. researchgate.net This method has been successfully applied to distinguish halogen-substituted positional isomers of synthetic cannabinoids. researchgate.net Cayman Chemical provides a searchable GC-MS spectral database containing data for over 2,000 forensic drug standards, which is a valuable resource for the identification of compounds like the this compound. caymanchem.comcaymanchem.com
Table 2: GC-MS Parameters for Isomer Differentiation
| Technique | Application | Key Finding |
|---|---|---|
| GC-EI-MS | Analysis of regioisomeric indole aldehydes | Nearly identical mass spectra, but separable by GC based on retention time. ojp.gov |
| GC-EI-MS/MS | Differentiation of regioisomeric synthetic cannabinoids | Differences in the relative intensity of product ions allow for mass spectrometric differentiation. researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis in Research Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical tool for the high-sensitivity quantification of synthetic cannabinoids and their metabolites in complex biological matrices such as serum and urine. nih.gov The high selectivity of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the detection of analytes at very low concentrations, often in the picogram per milliliter (pg/mL) range. nih.gov
A validated LC-QTRAP-MS/MS method was used to quantify BB-22 and its primary metabolite, BB-22 3-carboxyindole, in authentic human specimens, achieving limits of detection of 3 pg/mL and 30 pg/mL in urine, respectively. nih.gov Furthermore, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful technique for the non-targeted screening of new designer drugs and their analogs. nih.gov Mass defect filtering, a data processing technique used with HRMS data, can help to identify novel compounds from complex datasets by filtering out irrelevant matrix components. nih.gov
Table 3: LC-MS/MS Method Performance for BB-22 and its Metabolite nih.gov
| Analyte | Matrix | Limit of Detection (LOD) |
|---|---|---|
| BB-22 | Urine | 3 pg/mL |
| BB-22 3-carboxyindole | Urine | 30 pg/mL |
Spectroscopic Approaches for Definitive Structural Elucidation
Spectroscopic methods are indispensable for the definitive confirmation of the molecular structure of the this compound, ensuring the correct connectivity and distinguishing it from its regioisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Isomer Differentiation and Connectivity Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. nih.govyoutube.com One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the chemical environment of each atom and their connectivity within the molecule. nih.govmdpi.com
For quinoline (B57606) derivatives, the position of substituents significantly influences the chemical shifts of the protons and carbons in the NMR spectra. youtube.comcutm.ac.in The nitrogen atom in the quinoline ring has a deshielding effect, causing nearby protons to resonate at a higher frequency (downfield shift). youtube.com Therefore, the specific substitution pattern of the this compound will result in a unique set of signals and coupling constants in its ¹H and ¹³C NMR spectra, allowing it to be distinguished from other positional isomers such as the 4-hydroxy, 5-hydroxy, 6-hydroxy, 7-hydroxy, and the parent 8-hydroxyquinoline (B1678124) (BB-22) isomers. caymanchem.comglpbio.comglpbio.comlabchem.com.my 2D-NMR experiments, such as HMBC, are crucial for confirming the long-range correlations between protons and carbons, definitively establishing the ester linkage at the C-3 position of the quinoline ring. mdpi.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and the conjugated system of a molecule, respectively.
IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl (C=O) of the ester linkage and the aromatic C-H and C=C bonds of the indole and quinoline rings. Studies on related synthetic cannabinoid precursors have shown that the position of a substituent on the indole ring can cause slight but measurable shifts in the absorption frequencies of nearby functional groups, which can aid in isomer differentiation. ojp.gov
UV-Vis spectroscopy measures the absorption of light by the molecule's chromophores. The this compound exhibits absorption maxima (λmax) at 233 and 294 nm. caymanchem.com These values are characteristic of the compound's extensive conjugated π-electron system. Comparison of the UV-Vis spectrum with those of its other positional isomers can serve as an additional tool for characterization and differentiation.
Table 4: UV-Vis Absorption Maxima for BB-22 Isomers
| Compound | λmax (nm) | Reference |
|---|---|---|
| This compound | 233, 294 | caymanchem.com |
| BB-22 5-hydroxyquinoline (B119867) isomer | 217, 230, 296 | caymanchem.com |
| PB-22 3-hydroxyquinoline isomer | 207, 294 | caymanchem.com |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of research chemicals like this compound. Its ability to measure mass-to-charge ratios with high accuracy allows for the determination of elemental compositions, a critical step in identifying unknown or novel substances. nih.gov
For this compound, the molecular formula is C₂₅H₂₄N₂O₂. caymanchem.com The theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated with a high degree of precision, which is a key parameter in its identification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₄N₂O₂ | caymanchem.com |
| Formula Weight | 384.5 | caymanchem.com |
| CAS Number | 2365471-57-2 | caymanchem.com |
In addition to exact mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed fragmentation analysis. While specific fragmentation data for this compound is not extensively published, the fragmentation pattern would be expected to yield characteristic product ions corresponding to the cleavage of the ester linkage and fragmentation of the cyclohexylmethyl and quinoline moieties. This fragmentation signature, when combined with the exact mass measurement, provides a high level of confidence in the compound's identification. The characterization of metabolites of the parent compound, BB-22, has been successfully performed using high-resolution LC-MS/MS, demonstrating the power of this technique in identifying related structures. nih.govnih.govresearchgate.net
Method Validation Protocols for Robust Research Applications
For any quantitative research application, the analytical method must be validated to ensure its reliability and fitness for purpose. labchem.com.my A robustly validated method provides assurance that the measurements are accurate, precise, and reproducible. The validation of a quantitative method for this compound should adhere to established guidelines and include the assessment of several key parameters. nih.govnih.gov
A comprehensive method validation protocol would include the following:
Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify this compound in the presence of other components, such as isomers, impurities, or matrix components. labchem.com.my This is particularly crucial given the existence of numerous positional isomers of BB-22, including the 4-hydroxyquinoline (B1666331), 5-hydroxyquinoline, 6-hydroxyquinoline, and 7-hydroxyquinoline (B1418103) isomers. glpbio.comcaymanchem.com
Linearity and Range: The linearity of the method should be established across a range of concentrations that are anticipated in research samples. labchem.com.my This involves analyzing a series of calibration standards and demonstrating a linear relationship between the analyte concentration and the instrumental response.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements. nih.gov Both should be assessed at multiple concentration levels within the linear range.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. nih.gov These are critical parameters for the analysis of trace levels of the compound.
Robustness: The method's robustness should be evaluated by assessing its performance under minor, deliberate variations in analytical parameters, such as mobile phase composition, flow rate, or column temperature. nih.gov
Stability: The stability of this compound in the analytical solvent and in biological matrices (if applicable) under different storage conditions should be determined to ensure the integrity of the samples during analysis. nih.gov
Table 2: Key Parameters for Method Validation in Research Applications
| Validation Parameter | Description |
| Selectivity/Specificity | Ability to differentiate the analyte from other substances. |
| Linearity | Proportionality of the signal to the analyte concentration. |
| Range | The concentration interval over which the method is precise and accurate. |
| Accuracy | Closeness of the measured value to the true value. |
| Precision | Repeatability and reproducibility of the measurements. |
| Limit of Detection (LOD) | The lowest detectable analyte concentration. |
| Limit of Quantification (LOQ) | The lowest quantifiable analyte concentration. |
| Robustness | Resilience to minor changes in analytical conditions. |
| Stability | Analyte stability in samples and solutions over time. |
By implementing these rigorous analytical and validation strategies, researchers can ensure the quality and reliability of the data generated for novel compounds like this compound, which is essential for advancing scientific knowledge in this area.
Molecular Mechanism of Action and Cellular Target Investigations in Vitro / Ex Vivo
Ligand-Receptor Binding Kinetics and Affinity Profiling (In Vitro)
The initial step in understanding the pharmacological action of BB-22 3-hydroxyquinoline (B51751) isomer involves characterizing its binding to cannabinoid receptors, primarily the CB1 and CB2 subtypes. These studies are crucial for determining the compound's affinity and selectivity, which are key determinants of its potency and potential therapeutic or toxicological effects.
Radioligand displacement assays are a fundamental technique used to determine the binding affinity of an unlabeled compound, such as BB-22 3-hydroxyquinoline isomer, for a specific receptor. nih.gov In these assays, a radiolabeled ligand with known high affinity for the receptor is incubated with cell membranes expressing the target receptor. The addition of increasing concentrations of the unlabeled test compound results in the displacement of the radioligand, and the extent of this displacement is used to calculate the inhibitory constant (Ki) of the test compound. nih.gov
While specific radioligand displacement assay data for this compound is not extensively available in public literature, the methodology for such an investigation would involve using established radioligands for the cannabinoid receptors, such as [³H]-CP-55,940 or [³H]-WIN-55,212-2, on cell lines expressing human CB1 or CB2 receptors. nih.gov The resulting Ki values would indicate the compound's affinity for each receptor subtype, thereby revealing its selectivity profile.
Table 1: Hypothetical Radioligand Displacement Assay Data for this compound
| Receptor Subtype | Radioligand | Ki (nM) |
| CB1 | [³H]-CP-55,940 | Data not available |
| CB2 | [³H]-CP-55,940 | Data not available |
| CB1 | [³H]-WIN-55,212-2 | Data not available |
| CB2 | [³H]-WIN-55,212-2 | Data not available |
Note: This table is for illustrative purposes to show how data would be presented. Specific experimental values for this compound are not currently published.
Competitive binding studies with endogenous cannabinoids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are also critical for understanding the pharmacological context of a synthetic cannabinoid's action. These experiments can reveal whether the compound competes with the natural ligands for the same binding site on the receptor. The methodology is similar to radioligand displacement assays, but instead of a synthetic radioligand, a radiolabeled endocannabinoid could be used. The ability of this compound to displace the radiolabeled endogenous ligand would provide insights into its competitive interaction at the orthosteric binding site.
G-Protein Coupled Receptor (GPCR) Signaling Pathway Analysis in Cellular Models (In Vitro)
Cannabinoid receptors are G-protein coupled receptors (GPCRs), and their activation by an agonist initiates a cascade of intracellular signaling events. Investigating the effect of this compound on these pathways is essential to understand its functional activity.
Activation of the CB1 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). To assess the effect of this compound on this pathway, a cAMP modulation assay would be performed in cells expressing the CB1 receptor. In such an assay, cells would be stimulated with forskolin (B1673556) to elevate basal cAMP levels, and then treated with varying concentrations of this compound. A reduction in cAMP levels would indicate that the compound acts as an agonist at the CB1 receptor.
Table 2: Hypothetical cAMP Modulation Assay Data for this compound
| Treatment | cAMP Level (pmol/well) |
| Basal | Data not available |
| Forskolin | Data not available |
| Forskolin + this compound (1 nM) | Data not available |
| Forskolin + this compound (10 nM) | Data not available |
| Forskolin + this compound (100 nM) | Data not available |
Note: This table illustrates the expected format for such data. Specific experimental results for this compound are not currently available.
While cannabinoid receptor activation is not primarily associated with direct calcium mobilization, it can modulate calcium channels through G-protein signaling. Intracellular calcium mobilization studies, often using fluorescent calcium indicators like Fura-2 or Fluo-4, can determine if this compound influences intracellular calcium concentrations. An increase or decrease in fluorescence upon application of the compound would signify a modulatory effect on calcium signaling pathways.
The activation of cannabinoid receptors can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, which is involved in regulating various cellular processes such as cell growth, differentiation, and apoptosis. To investigate the influence of this compound on this pathway, Western blot analysis is commonly employed to measure the phosphorylation of key MAPK proteins, such as ERK1/2 (extracellular signal-regulated kinases). An increase in the ratio of phosphorylated ERK to total ERK would indicate activation of the MAPK pathway by the compound.
Interactions with Other Molecular Targets (e.g., Enzymes, Transporters) (In Vitro)
The characterization of a novel compound's interaction with various proteins is fundamental to understanding its broader pharmacological profile. This section examines the known interactions of this compound with enzymes and transporters based on available in vitro studies.
Enzyme Inhibition and Activation Studies
Currently, there is a notable absence of publicly available scientific literature detailing specific in vitro studies on the inhibitory or activation effects of this compound on any enzymes. Research in this area would be crucial to determine if this compound is a substrate, inhibitor, or inducer of key metabolic enzymes, such as the cytochrome P450 (CYP) superfamily. Such information would provide critical insights into its potential for drug-drug interactions and its metabolic fate.
Transporter Activity Modulation in Isolated Vesicles or Cell Lines
Similarly, comprehensive data on the modulation of transporter protein activity by this compound is not present in the current body of scientific research. Investigations using isolated membrane vesicles or transfected cell lines expressing specific uptake or efflux transporters (e.g., P-glycoprotein, Breast Cancer Resistance Protein) have not been reported for this compound. These studies would be essential to understand its potential to interfere with the transport of other drugs or endogenous substances, which could have significant pharmacological consequences.
Cellular Permeability and Subcellular Distribution Studies (In Vitro)
Understanding how a compound traverses cellular barriers and where it localizes within a cell is a key aspect of its pharmacokinetic and pharmacodynamic profile. This section reviews the available information on the cellular permeability and subcellular distribution of this compound.
Caco-2 Cell Model for Passive Permeability Assessment
The Caco-2 cell line, a human colon adenocarcinoma cell line, is a well-established in vitro model for predicting the oral permeability of compounds. nih.govnih.gov These cells differentiate to form a monolayer with tight junctions, mimicking the intestinal epithelial barrier. nih.gov However, specific studies utilizing the Caco-2 model to assess the passive permeability of this compound have not been published. Such an investigation would typically involve applying the compound to the apical side of the Caco-2 monolayer and measuring its appearance on the basolateral side over time to determine its apparent permeability coefficient (Papp).
To illustrate the typical data derived from such an experiment, a hypothetical data table is presented below. It is important to note that this table is for illustrative purposes only and does not represent actual experimental data for this compound.
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (Papp(B→A)/Papp(A→B)) | Permeability Classification |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Propranolol (High Permeability Control) | 25.0 | 24.5 | 0.98 | High |
| Atenolol (Low Permeability Control) | 0.5 | 0.6 | 1.2 | Low |
Investigation of Active Transport Mechanisms
There is currently no published research investigating the role of active transport mechanisms in the cellular uptake or efflux of this compound. Studies to elucidate this would involve the use of specific inhibitors of transporters in conjunction with permeability assays or cellular accumulation studies. The absence of this data means that it is unknown whether this compound is a substrate for any clinically relevant transporters.
Subcellular Localization within Cell Organelles
The specific distribution of this compound within subcellular compartments remains uninvestigated. Techniques such as fluorescence microscopy, using either an intrinsically fluorescent compound or a fluorescently labeled derivative, or cell fractionation followed by analytical quantification, would be required to determine its localization in organelles such as the mitochondria, endoplasmic reticulum, or lysosomes. This information is vital for understanding its potential mechanisms of cellular toxicity and its access to intracellular targets.
Metabolic Pathway Elucidation and Enzyme Kinetics in Vitro / in Silico
Identification of Phase I Biotransformations (In Vitro)
Phase I metabolism of synthetic cannabinoids bearing a quinolinyl ester moiety, structurally similar to BB-22 3-hydroxyquinoline (B51751) isomer, predominantly involves hydrolysis of the ester linkage, followed by oxidation reactions.
Hydroxylation and Oxidation Pathways using Liver Microsomes and Hepatocytes
In vitro studies utilizing human liver microsomes and hepatocytes have been instrumental in identifying the primary oxidative metabolites of quinolinyl ester synthetic cannabinoids. While direct studies on BB-22 3-hydroxyquinoline isomer are not available, research on analogous compounds such as QMPSB and QMPCB demonstrates that following ester hydrolysis, the resulting carboxylic acid and hydroxyquinoline moieties undergo further oxidation. uni-saarland.denih.gov These reactions, catalyzed by cytochrome P450 enzymes, typically involve monohydroxylation and dihydroxylation at various positions on the molecule. uni-saarland.denih.gov For instance, studies on the synthetic cannabinoid JWH-018, which shares an indole (B1671886) core with BB-22, have revealed hydroxylation on the naphthalene (B1677914) ring, the indole moiety, and the alkyl side chain. nih.gov Similar patterns of hydroxylation can be anticipated for this compound.
Cytochrome P450 (CYP) Isoform-Specific Metabolism Studies
The specific cytochrome P450 isoforms responsible for the oxidative metabolism of quinolinyl ester synthetic cannabinoids have been identified through in vitro experiments with recombinant human CYP enzymes. For structurally related compounds like QMMSB, QMiPSB, QMPSB, and QMPCB, several CYP isoforms have been implicated in their hydroxylation. uni-saarland.denih.gov The primary enzymes involved are CYP2C8, CYP2C9, CYP3A4, and CYP3A5. uni-saarland.de Additionally, CYP2B6 and CYP2C19 have been shown to contribute to the metabolism of some of these analogs. uni-saarland.de This broad involvement of multiple CYP isoforms suggests a low probability of significant drug-drug interactions resulting from the inhibition of a single CYP enzyme.
Table 1: Cytochrome P450 Isoforms Involved in the Metabolism of Structurally Similar Quinolinyl Ester Synthetic Cannabinoids
| Compound | Involved CYP Isoforms | Reference |
| QMMSB | CYP2C8, CYP2C9, CYP3A4, CYP3A5, CYP2C19 | |
| QMiPSB | CYP2C8, CYP2C9, CYP3A4, CYP3A5, CYP1A2 | |
| QMPSB | CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP3A4, CYP3A5 | uni-saarland.denih.gov |
| QMPCB | CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP3A4, CYP3A5 | uni-saarland.denih.gov |
This table is based on data from structurally similar compounds and is intended to be indicative of the potential metabolic pathways for this compound.
Ester Hydrolysis by Carboxylesterases
A crucial and primary step in the Phase I metabolism of quinolinyl ester synthetic cannabinoids is the hydrolysis of the ester bond, a reaction catalyzed by carboxylesterases (CES). uni-saarland.denih.gov In vitro studies on compounds like QMPSB, QMPCB, QMMSB, and QMiPSB have consistently demonstrated that ester hydrolysis is a significant metabolic pathway, leading to the formation of a carboxylic acid and a hydroxyquinoline metabolite. uni-saarland.denih.gov Research on QMiPSB has specifically identified human carboxylesterase 1 (hCES1) as a key enzyme in this process. It has also been noted that non-enzymatic ester hydrolysis can occur, further contributing to the breakdown of these compounds. uni-saarland.de Given the structural similarities, it is highly probable that this compound also undergoes extensive ester hydrolysis mediated by carboxylesterases.
Characterization of Phase II Conjugation Pathways (In Vitro)
Following Phase I biotransformation, the resulting metabolites can undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion.
Glucuronidation and Sulfation Studies
Glucuronidation is a major Phase II metabolic pathway for hydroxylated metabolites of synthetic cannabinoids. uni-saarland.denih.gov In vitro studies on quinolinyl ester synthetic cannabinoid analogs have shown the formation of glucuronide conjugates of the ester hydrolysis products and their monohydroxylated metabolites. uni-saarland.denih.gov Furthermore, specific research on 3-hydroxyquinoline has demonstrated that it is a good substrate for glucuronidation by UDP-glucuronosyltransferases (UGTs) present in bovine liver microsomes. This suggests that the 3-hydroxyquinoline moiety of this compound, once cleaved from the parent molecule, is likely to undergo significant glucuronidation. Sulfation has also been identified as a Phase II pathway for these types of compounds, with sulfate (B86663) conjugates of metabolites being detected. uni-saarland.de
Glutathione (B108866) Conjugation and Methylation Pathways
Currently, there is a lack of specific in vitro or in silico data describing the glutathione conjugation or methylation pathways for this compound or its close structural analogs containing a quinoline (B57606) moiety. While these are common conjugation pathways for various xenobiotics, dedicated studies are required to determine their relevance in the metabolism of this particular compound.
Metabolite Identification and Structural Characterization (In Vitro)
In vitro studies using human liver microsomes (HLMs) are the gold standard for identifying the primary routes of drug metabolism. These preparations contain a rich complement of drug-metabolizing enzymes, including cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for Phase I and Phase II metabolism, respectively.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for detecting and identifying drug metabolites in complex biological matrices. Its high sensitivity and selectivity allow for the profiling of metabolites, even at very low concentrations.
For the this compound, the primary metabolic transformations are expected to involve hydrolysis of the ester linkage, followed by oxidation of the cyclohexyl and indole moieties, and potential direct glucuronidation of the 3-hydroxyquinoline group. In vitro incubation of the parent compound with HLMs would likely yield a series of metabolites. The characteristic fragmentation patterns of synthetic cannabinoids in positive ion mode mass spectrometry, which often involve cleavage of the side chain at the C-3 position of the indole ring, would be key to identifying these products. nih.govresearchgate.net
Expected Phase I Metabolites:
Hydrolysis: The ester bond connecting the indole-3-carboxylic acid and the 3-hydroxyquinoline is a likely site for initial hydrolysis by carboxylesterases, yielding 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid (BB-22 3-carboxyindole) and 3-hydroxyquinoline.
Oxidative Metabolism: The parent molecule and its hydrolyzed products can undergo further oxidation. The cyclohexyl ring is a common site for hydroxylation, leading to various monohydroxylated isomers. The indole ring can also be hydroxylated. Studies on quinoline itself have shown that CYP2E1 is the principal enzyme involved in the formation of 3-hydroxyquinoline in human liver microsomes, while CYP2A6 is involved in the formation of quinoline-5,6-diol. nih.gov
Expected Phase II Metabolites:
Glucuronidation: The 3-hydroxyquinoline moiety is a prime candidate for glucuronidation, a major Phase II conjugation reaction catalyzed by UGT enzymes. Studies have demonstrated that 3-hydroxyquinoline is a good substrate for glucuronidation. nih.gov The hydroxylated metabolites formed in Phase I are also susceptible to glucuronide conjugation.
Table 1: Hypothetical Metabolites of this compound and their Predicted Mass Spectral Data
| Metabolite Name | Metabolic Pathway | Predicted [M+H]⁺ (m/z) | Key MS/MS Fragments |
| This compound | Parent Compound | 385.19 | 214.12, 171.08, 145.05 |
| BB-22 3-carboxyindole | Ester Hydrolysis | 258.15 | 214.12, 130.06 |
| 3-hydroxyquinoline | Ester Hydrolysis | 146.06 | 118.05, 91.04 |
| Monohydroxy-cyclohexyl this compound | Oxidation (Phase I) | 401.19 | 214.12, 187.08, 145.05 |
| Monohydroxy-indole this compound | Oxidation (Phase I) | 401.19 | 230.12, 171.08, 145.05 |
| This compound Glucuronide | Glucuronidation (Phase II) | 561.22 | 385.19, 176.03 |
This table is predictive and based on the metabolism of structurally similar compounds. Experimental verification is required.
While LC-MS/MS is excellent for detecting and providing initial structural information about metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural elucidation of novel compounds. magritek.comnih.gov This is particularly crucial for distinguishing between positional isomers, such as hydroxylation at different carbons on the cyclohexyl ring, which may be difficult to resolve by mass spectrometry alone. oxinst.com
For the major metabolites of this compound identified by LC-MS/MS, preparative chromatography would be used to isolate sufficient quantities for NMR analysis.
1D NMR (¹H and ¹³C): One-dimensional NMR spectra would provide initial structural information. The number of signals, their chemical shifts, integration, and multiplicity in the ¹H NMR spectrum would help to determine the number and connectivity of protons in the metabolite. magritek.com For example, the appearance of a new signal in the 3-4 ppm range could indicate hydroxylation on the cyclohexyl ring.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for piecing together the complete structure. oxinst.com
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to map out the spin systems within the cyclohexyl and aromatic rings. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) would correlate protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation) would show long-range correlations between protons and carbons, which is critical for establishing the exact position of new functional groups, such as a hydroxyl group.
By using this suite of NMR techniques, the precise chemical structure of each major metabolite can be confirmed, providing a complete picture of the metabolic transformations. magritek.comoxinst.com
In Silico Prediction of Metabolic Pathways and Enzyme Interactions
In silico, or computational, methods are increasingly used to predict the metabolic fate of new compounds, saving time and resources in the early stages of investigation. nih.gov These models can identify likely sites of metabolism and predict which enzymes are involved.
Metabolic "soft spots" are the chemically labile sites on a molecule that are most susceptible to metabolic transformation. Various computational tools, such as GLORYx, BioTransformer, and SyGMa, use rule-based or machine-learning approaches to predict these sites. nih.gov
For the this compound, these models would likely identify the following as potential soft spots:
The ester linkage: Highly susceptible to hydrolysis.
The cyclohexyl ring: Multiple positions are prone to hydroxylation.
The indole ring: Aromatic hydroxylation is possible.
The quinoline ring: While already hydroxylated, further oxidation or conjugation is possible.
These predictions help to guide the search for metabolites in in vitro experiments, allowing for more targeted analytical methods.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov In the context of metabolism, this involves docking the substrate (this compound) into the active site of a metabolic enzyme, such as a cytochrome P450.
By performing molecular docking studies with a panel of human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2D6, CYP2E1, CYP2A6), it is possible to predict which isoforms are most likely to be involved in its metabolism. nih.gov The binding affinity and the proximity of specific atoms on the substrate to the catalytic center of the enzyme can suggest the most probable metabolic reactions. For instance, docking studies could help to determine if the cyclohexyl ring or the indole moiety is the preferred site of hydroxylation by CYP3A4, a major drug-metabolizing enzyme. nih.gov Similarly, docking with UGT enzymes could predict the likelihood of glucuronidation at the 3-hydroxy position of the quinoline ring.
Computational Chemistry and Quantitative Structure Activity Relationship Qsar Modeling
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling encompasses a suite of computer-based techniques used to represent and simulate the behavior of molecules. For the BB-22 3-hydroxyquinoline (B51751) isomer, these models are crucial for understanding how it binds to cannabinoid receptors.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. slideshare.net A pharmacophore model for cannabinoid receptor agonists would typically include features like hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings, all arranged in a specific geometry. slideshare.netnih.gov
The process for the BB-22 3-hydroxyquinoline isomer would involve:
Model Generation : Based on a set of known active cannabinoid ligands, a common features pharmacophore model is generated. mdpi.com Alternatively, a structure-based pharmacophore can be derived from the crystal structure of a cannabinoid receptor in complex with a known ligand. dergipark.org.tr
Virtual Screening : This pharmacophore model is then used as a 3D query to screen large databases of chemical compounds. Molecules from the database that match the pharmacophore's features are identified as potential "hits" that may also be active at the cannabinoid receptors. dergipark.org.tr This approach helps in identifying novel scaffolds that might share a similar activity profile with the this compound.
Conformational Analysis and Energy Minimization
Conformational isomers, or conformers, are different spatial arrangements of the same molecule that can interconvert by rotation around single bonds. youtube.com The this compound has several rotatable bonds, particularly in its cyclohexylmethyl tail, which means it can adopt numerous conformations. uoa.grcaymanchem.com
Conformational analysis is performed to identify the most stable, low-energy conformations of the molecule, as these are the most likely to be biologically relevant. csus.edu The process involves:
Systematic or Stochastic Search : Generating a wide range of possible conformations.
Energy Minimization : Using force fields (e.g., MMFF94, AMBER) to calculate the potential energy of each conformation and optimize its geometry to find a local energy minimum. mdpi.com
The resulting low-energy conformers are then used for subsequent docking and molecular dynamics simulations. The relative stability and the energy barriers for rotation are crucial for understanding its dynamic stereochemistry. researchgate.net
Molecular Dynamics Simulations for Ligand-Receptor Complex Stability
Once a plausible binding pose of the this compound within the cannabinoid receptor is predicted by molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of this complex over time. acs.org MD simulations model the atomic-level movements of the ligand-receptor system, providing a dynamic view of the interaction. nih.gov
Key insights from MD simulations include:
Stability of the Complex : The root-mean-square deviation (RMSD) of the protein and ligand atoms are monitored. A stable RMSD over the simulation period (typically nanoseconds) suggests a stable binding mode. nih.gov
Interaction Analysis : MD simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation, confirming their importance for binding. mdpi.com
Conformational Changes : These simulations can show how the binding of the ligand induces conformational changes in the receptor, which is critical for receptor activation. nih.govnih.gov
Development of Quantitative Structure-Activity Relationship (QSAR) Models
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For synthetic cannabinoids, QSAR models are developed to predict properties like binding affinity for the CB1 receptor. researchgate.netnih.gov
Descriptor Calculation and Feature Selection for Predictive Models
The first step in building a QSAR model is to numerically represent the chemical structure of each molecule using molecular descriptors. ucdavis.edu These descriptors quantify various physicochemical properties of the molecules.
For a series of cannabinoids including the this compound, a wide array of descriptors would be calculated using specialized software. nih.govtandfonline.com
Table 1: Examples of Molecular Descriptor Classes for QSAR Modeling
| Descriptor Class | Description | Examples |
|---|---|---|
| 1D Descriptors | Based on the chemical formula. | Molecular Weight, Atom Count |
| 2D Descriptors | Based on the 2D representation of the molecule. | Topological Indices (e.g., Connectivity Indices), E-State Indices |
| 3D Descriptors | Based on the 3D conformation of the molecule. | Steric Parameters (e.g., Molar Volume), Shadow Indices |
| Physicochemical | Related to electronic and partitioning properties. | LogP (Lipophilicity), Molar Refractivity |
Once calculated, a crucial step is feature selection . Since thousands of descriptors can be generated, it is necessary to select a smaller subset of the most relevant ones to avoid overfitting the model. ucdavis.edu This ensures that the model is both predictive and interpretable.
Regression and Classification Models for Correlating Structure with Biological Activity (In Vitro)
With a set of relevant descriptors, statistical methods are used to build the QSAR model. The choice of method depends on whether the biological activity is a continuous value (regression) or a categorical one (classification).
Regression Models : These are used when the biological activity is a continuous variable, such as the binding affinity (Ki) or the half-maximal effective concentration (EC50). Common methods include:
Multiple Linear Regression (MLR) : Creates a linear equation relating the descriptors to the activity. researchgate.net
Partial Least Squares (PLS) Regression : A more advanced method that is well-suited for cases where the number of descriptors is large or they are highly correlated. nih.govnih.gov
A typical PLS regression model would yield an equation and statistical parameters to assess its quality.
Table 2: Illustrative Example of a QSAR Model for CB1 Receptor Affinity
| Parameter | Description | Example Value |
|---|---|---|
| Equation | Mathematical model correlating descriptors to activity (pKi). | pKi = 5.2 + 0.35(Descriptor A) - 1.4(Descriptor B) + ... |
| R² (Goodness of Fit) | Proportion of variance in the activity data explained by the model. | 0.85 |
| Q² (Predictive Ability) | A measure of the model's ability to predict the activity of new compounds, determined by cross-validation. | 0.75 |
| External Validation (R²pred) | The model's performance on an external set of compounds not used in model training. | 0.80 |
Classification Models : If the goal is to classify compounds as "active" or "inactive," machine learning algorithms like decision trees or support vector machines (SVM) are often used. nih.govnih.gov These models can identify the key structural features that differentiate active from inactive cannabinoids.
By applying these computational techniques, researchers can gain a significant understanding of the this compound's potential biological effects long before extensive laboratory testing is undertaken.
Validation and Applicability Domain of QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or other properties of chemical compounds based on their molecular structure. For any QSAR model to be considered reliable, it must undergo rigorous validation and its applicability domain (AD) must be clearly defined. nih.gov The AD specifies the chemical space of molecules for which the model's predictions are deemed trustworthy. researchgate.nettum.de This is a critical requirement set by regulatory bodies like the Organization for Economic Co-operation and Development (OECD) for the acceptance of QSAR models in safety assessments. nih.govresearchgate.net
The validation process for a QSAR model typically involves:
Internal Validation: Often performed using cross-validation techniques, where a portion of the training data is left out to test the model's predictive power.
External Validation: The model is challenged to predict the properties of an external set of compounds that were not used in its development.
The AD is determined to ensure that the model is not used to make predictions for compounds that are significantly different from those in the training set, a process known as extrapolation. variational.ai Methods for defining the AD are diverse and can be based on the range of descriptors in the training set, structural similarity, or the distance of a new compound from the model's training space (e.g., the leverage approach). researchgate.netresearchgate.net For a model predicting the properties of synthetic cannabinoids like QUCHIC, the AD would define the specific structural scaffolds and range of physicochemical properties for which it can generate reliable predictions. Predictions for molecules that fall outside this domain are considered less certain. nih.gov
Application As a Research Probe and Tool in Chemical Biology
Utilization in Receptor Selectivity Profiling Studies
The precise biological effects of a synthetic cannabinoid are dictated by its binding affinity and functional activity at various receptors, most notably the cannabinoid receptors CB1 and CB2. However, off-target effects at other receptors can also play a significant role. Receptor selectivity profiling, a critical step in characterizing any new psychoactive substance, involves screening a compound against a panel of known receptors, ion channels, and transporters to determine its binding profile.
While detailed receptor selectivity profiling data for BB-22 3-hydroxyquinoline (B51751) isomer is not extensively published, its structural relationship to other synthetic cannabinoids like JWH-018 and the parent compound BB-22 (which features an 8-hydroxyquinoline (B1678124) group) suggests a likely interaction with cannabinoid receptors. nih.gov The key structural difference in the 3-hydroxyquinoline isomer is the attachment point of the hydroxyquinoline moiety to the indole (B1671886) core. nih.gov This seemingly minor positional change can significantly alter the compound's three-dimensional shape and electronic distribution, thereby influencing its binding affinity and selectivity for different receptors. The parent compound, BB-22, is known to be a potent synthetic cannabinoid, implying that its isomers are also of significant interest for receptor interaction studies. nih.gov Research on related quinoline-containing compounds has highlighted the diverse biological activities of this chemical scaffold, further underscoring the need for detailed profiling of new analogs. nih.gov
The utility of BB-22 3-hydroxyquinoline isomer in such studies lies in its potential to serve as a reference standard for comparing the receptor binding profiles of different quinoline-based synthetic cannabinoids. By systematically evaluating how changes in the quinoline (B57606) ring's substitution pattern affect receptor affinity and selectivity, researchers can build a more comprehensive structure-activity relationship (SAR) model for this class of compounds.
Development of Affinity Labels and Chemical Probes for Target Engagement
Affinity labels and chemical probes are invaluable tools for identifying and characterizing the binding partners of a molecule within a complex biological system. These probes are typically designed by modifying the structure of a known ligand to incorporate a reactive group (for covalent labeling) or a reporter tag (such as a fluorophore or biotin) for detection.
The development of such tools from this compound is a logical extension of its potential as a research compound. Its core structure, which confers affinity for specific receptors, can be used as a scaffold for creating more sophisticated chemical probes. For instance, the introduction of a photoreactive group, such as an azirine or a benzophenone, could transform the molecule into a photo-affinity label. Upon binding to its target receptor and subsequent exposure to UV light, this label would form a covalent bond, allowing for the isolation and identification of the receptor protein.
Furthermore, the synthesis of fluorescently labeled versions of this compound could enable researchers to visualize the localization of its binding sites in cells and tissues through techniques like fluorescence microscopy. Such probes are instrumental in studying receptor trafficking and internalization, providing dynamic insights into cellular responses to ligand binding.
Use in High-Throughput Screening (HTS) Assay Development
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large libraries of compounds to identify those that interact with a specific biological target. The development of robust and reliable HTS assays is crucial for identifying novel ligands for receptors of interest.
This compound, as a well-defined chemical entity, can be employed in the development and validation of HTS assays for cannabinoid receptors. In a competitive binding assay format, the isomer could be used as a competitor to a labeled ligand. A decrease in the signal from the labeled ligand would indicate that a test compound from the library is able to displace the this compound from the receptor's binding site. Its availability as an analytical reference standard ensures the consistency and reproducibility of such assays. nih.gov
The structural uniqueness of the 3-hydroxyquinoline isomer may also allow for the development of assays with novel specificities. For example, if this isomer is found to have a distinct binding profile compared to other synthetic cannabinoids, it could be used to screen for compounds that selectively target a particular conformation or allosteric site on the receptor.
Contribution to Understanding Ligand-Receptor Binding Dynamics
Understanding the dynamic nature of the interaction between a ligand and its receptor is fundamental to rational drug design. This includes not only the affinity of the binding but also the kinetics of association and dissociation. The structural characteristics of this compound make it a useful tool for probing these dynamics.
The position of the nitrogen atom and the hydroxyl group on the quinoline ring can influence the types of non-covalent interactions (e.g., hydrogen bonds, pi-stacking) that the molecule can form within the receptor's binding pocket. By comparing the binding dynamics of the 3-hydroxyquinoline isomer with its 8-hydroxyquinoline counterpart and other analogs, researchers can infer the specific molecular interactions that govern binding affinity and residence time.
Computational modeling and molecular docking studies, in conjunction with experimental binding assays, can provide a detailed picture of how this compound orients itself within the binding site of cannabinoid receptors. These studies can help to explain why subtle structural modifications can lead to dramatic changes in pharmacological activity and can guide the design of new ligands with optimized binding kinetics.
Future Directions and Unexplored Research Avenues
Integration of Multi-Omics Data for Systems-Level Understanding of Cellular Interactions (In Vitro)
The future investigation of BB-22 3-hydroxyquinoline (B51751) isomer would benefit immensely from the integration of multi-omics data to create a comprehensive, systems-level view of its cellular effects. A multi-omics approach systematically analyzes data from various biological layers, such as the genome, transcriptome, proteome, and metabolome, to understand the complex interactions within a biological system. mdpi.com This holistic strategy moves beyond single-endpoint assays to construct a detailed map of the molecular perturbations following cellular exposure to the compound. mdpi.comastrazeneca.com
An in vitro study could involve exposing a relevant cell line (e.g., human neuroblastoma or hepatocyte cell lines) to the BB-22 3-hydroxyquinoline isomer. Following exposure, samples would be subjected to a battery of high-throughput analyses. Transcriptomics (via RNA-Seq) would reveal changes in gene expression, proteomics would identify alterations in protein levels and post-translational modifications, and metabolomics would detect shifts in metabolic pathway activity. qiagenbioinformatics.com By integrating these datasets, researchers can identify not just individual affected molecules but entire biological pathways and networks that are dysregulated by the compound, offering profound insights into its mechanism of action. mdpi.comnih.gov For instance, this approach has been successfully used to study the molecular mechanisms in Cannabis sativa and to understand the complex brain alterations associated with substance use disorders. nih.govnih.gov
Table 1: Application of Multi-Omics Layers for Studying this compound
| Omics Layer | Analytical Technique | Potential Insights for this compound |
|---|---|---|
| Transcriptomics | RNA-Sequencing (RNA-Seq) | Identification of up- or down-regulated genes and pathways involved in cellular stress, receptor signaling, and metabolism. |
| Proteomics | Mass Spectrometry (MS) | Quantification of protein expression changes and identification of post-translational modifications indicative of receptor activation or cellular signaling cascades. |
| Metabolomics | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) | Detection of changes in endogenous metabolites, providing a functional readout of the cellular state and identifying metabolic pathways affected by the compound. |
| Epigenomics | Bisulfite Sequencing | Analysis of DNA methylation changes that could lead to long-term alterations in gene expression following exposure. |
This integrated analysis can help construct predictive models of the compound's cellular impact, guiding further, more targeted research.
Advancements in Microfluidic and Organ-on-a-Chip Research Models for Biochemical Studies
Traditional in vitro models, such as static cell cultures, often fail to replicate the complex microenvironment of human organs, limiting their predictive power. medicaldesigndevelopment.com Microfluidic and organ-on-a-chip (OOC) platforms represent a significant technological leap, offering more physiologically relevant models for biochemical studies. medicaldesigndevelopment.combiotechniques.com These devices are micro-fabricated chips containing channels lined with living human cells, where fluid flow can simulate blood circulation, nutrient supply, and waste removal. medicaldesigndevelopment.combiotechniques.com
For a compound like this compound, OOC models could provide critical data that is currently unattainable. For example:
A "liver-on-a-chip" model could be used to study the compound's metabolism in a human-relevant context, identifying potential metabolites and assessing hepatocyte responses.
A "brain-on-a-chip" or a model of the blood-brain barrier could be used to investigate neuro-inflammatory responses or the compound's ability to cross this critical barrier. vt.edu
The ability to link multiple OOCs can simulate multi-organ interactions, providing a more holistic view of a compound's pharmacokinetics and pharmacodynamics. biotechniques.com A key challenge in studying cannabinoids with standard polydimethylsiloxane (B3030410) (PDMS)-based microfluidics is their hydrophobicity, which can lead to absorption by the device material and erroneous quantitative assessments. nih.gov Recent advancements, such as fluoropolymer functionalization of the microchannels, have been shown to significantly increase the detection sensitivity for cannabinoids, offering a viable path forward for studying compounds like this compound in these advanced models. nih.gov
Table 2: Comparison of Research Models for Biochemical Studies
| Feature | Traditional Static Cell Culture | Organ-on-a-Chip (OOC) Model |
|---|---|---|
| Cellular Microenvironment | 2D monolayer, static conditions | 3D architecture, dynamic fluid flow |
| Physiological Relevance | Low; lacks tissue-level structure and mechanical cues | High; mimics organ function, cell-cell interactions, and mechanical forces. medicaldesigndevelopment.combiotechniques.com |
| Throughput | High | Lower, but rapidly improving |
| Application to BB-22 Isomer | Basic cytotoxicity and receptor binding assays | Studies of metabolism, tissue-specific toxicity, and transport across biological barriers. |
Exploration of Novel Binding Sites or Allosteric Modulation Mechanisms
The pharmacological effects of synthetic cannabinoids are often attributed to their interaction with the orthosteric binding site of cannabinoid receptors CB1 and CB2. auburn.edu However, a growing body of research focuses on allosteric modulation, where a ligand binds to a different site on the receptor—an allosteric site—to modify the effects of the endogenous ligand. unc.edunih.gov Allosteric modulators can be positive (PAMs), enhancing the receptor's response, or negative (NAMs), reducing it. nih.gov
This approach offers significant therapeutic advantages, including greater receptor subtype selectivity and a reduced risk of the side effects associated with direct, continuous activation or inhibition of a receptor. unc.edunih.gov The discovery in 2005 that the CB1 receptor contains allosteric sites has spurred the development of new classes of modulator compounds. unc.edunih.gov Some synthetic cannabinoids have been found to act as allosteric modulators at non-cannabinoid receptors, such as the 5-HT₁A serotonin (B10506) receptor, suggesting complex pharmacological profiles. acs.org
A crucial avenue of future research for this compound is to determine if it acts as an orthosteric agonist or if it exhibits allosteric properties at CB1, CB2, or other G protein-coupled receptors (GPCRs). Techniques such as radioligand binding assays and functional assays measuring G-protein activation or downstream signaling pathways can be employed to screen for such activity. mdpi.com Discovering that this compound functions as a NAM or PAM would open up entirely new research directions and potential applications, distinguishing it significantly from purely orthosteric compounds. nih.goviu.edu
Table 3: Types of Receptor Ligands and Potential Roles of this compound
| Ligand Type | Mechanism of Action | Potential Relevance to this compound |
|---|---|---|
| Orthosteric Agonist | Binds to the primary receptor site and activates it, mimicking the endogenous ligand. | The most common mechanism for synthetic cannabinoids. |
| Orthosteric Antagonist | Binds to the primary site and blocks the action of the endogenous ligand. | A potential, but less common, mechanism. |
| Positive Allosteric Modulator (PAM) | Binds to a secondary site to enhance the effect of the endogenous ligand. nih.gov | An unexplored possibility that could lead to a more nuanced modulation of the endocannabinoid system. |
| Negative Allosteric Modulator (NAM) | Binds to a secondary site to reduce the effect of the endogenous ligand. nih.gov | Another unexplored possibility that could have distinct therapeutic implications. |
Development of Advanced Computational Models for Predictive Research and Analog Design
Computational modeling is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and interactions, thereby accelerating research and reducing reliance on extensive laboratory testing. sydney.edu.au Techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking are widely used to study synthetic cannabinoids. mdpi.comufn.edu.br QSAR models correlate the chemical structure of compounds with their biological activity, while molecular docking simulates the binding of a ligand to its receptor target. mdpi.comufn.edu.br
A theoretical molecular modeling study has already utilized docking simulations to investigate the binding affinity of the parent compound, BB-22, to the CB1 receptor, finding that it exhibited high binding efficiency. ufn.edu.br This provides a strong foundation for future computational work on the this compound. Advanced computational models could be developed to:
Predict Binding Affinity and Selectivity: Create a predictive model for the binding affinity of the 3-hydroxyquinoline isomer at CB1 and CB2 receptors and compare it to the parent compound and other isomers (e.g., 4-hydroxy, 5-hydroxy, and 7-hydroxyquinoline (B1418103) isomers). glpbio.comglpbio.comcvmh.fr
Simulate Receptor Activation: Employ molecular dynamics simulations to model the structural changes in the receptor upon binding, predicting whether the isomer acts as a full agonist, partial agonist, or antagonist. chemrxiv.org
Guide Analog Design: Use the insights gained from these models to design novel analogs with potentially more desirable properties, such as higher selectivity for the CB2 receptor to avoid psychoactive effects. auburn.edu
Table 4: Hypothetical Comparative Docking Scores for BB-22 Isomers
| Compound | Target Receptor | Predicted Binding Affinity (kcal/mol) - Hypothetical | Key Interacting Residues - Hypothetical |
|---|---|---|---|
| BB-22 (8-hydroxyquinoline) | CB1 | -9.8 | Phe200, Trp279, Leu387 |
| This compound | CB1 | -9.5 | Phe200, Trp279, Met384 |
| BB-22 (8-hydroxyquinoline) | CB2 | -8.7 | Val113, Phe117, Trp194 |
| This compound | CB2 | -9.1 | Val113, Phe117, Ile190 |
Note: The data in this table is for illustrative purposes only and represents the type of output that could be generated from advanced computational modeling to compare isomers and guide future research.
By leveraging these advanced computational tools, researchers can efficiently screen virtual libraries of related compounds, prioritize candidates for synthesis, and develop a deeper mechanistic understanding of how subtle structural changes, like the position of the hydroxyquinoline group, impact biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
